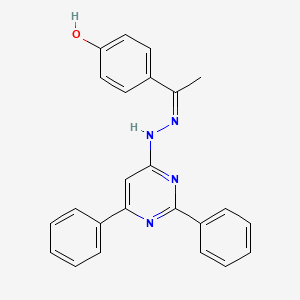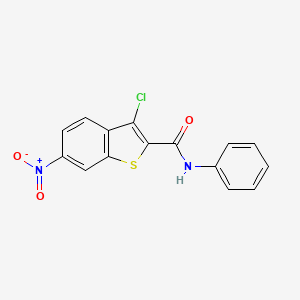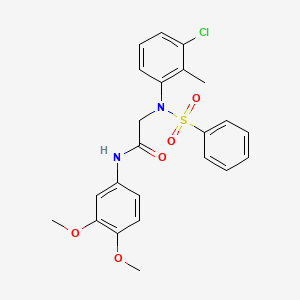![molecular formula C19H27N3O3 B6082621 3-[(3-methoxyphenoxy)methyl]-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B6082621.png)
3-[(3-methoxyphenoxy)methyl]-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-methoxyphenoxy)methyl]-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Mecanismo De Acción
The exact mechanism of action of 3-[(3-methoxyphenoxy)methyl]-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is not fully understood. However, it is believed to act as a modulator of the GABA-A receptor, which is an important neurotransmitter receptor in the brain. It may also act on other receptors such as the NMDA receptor and the cannabinoid receptor.
Biochemical and Physiological Effects:
3-[(3-methoxyphenoxy)methyl]-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine has been shown to have various biochemical and physiological effects. It has been shown to decrease inflammation and pain in animal models. It has also been shown to have anxiolytic effects and to improve cognitive function in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-[(3-methoxyphenoxy)methyl]-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine in laboratory experiments is its potential therapeutic applications. It may be useful in studying the mechanisms of various neurological disorders and in developing new treatments for these disorders. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability and increase its cost.
Direcciones Futuras
There are several future directions for the study of 3-[(3-methoxyphenoxy)methyl]-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine. One direction is to further investigate its mechanism of action and its effects on various neurotransmitter receptors. Another direction is to study its potential use in the treatment of different neurological disorders. Additionally, future studies may focus on developing more efficient and cost-effective synthesis methods for this compound.
Métodos De Síntesis
The synthesis of 3-[(3-methoxyphenoxy)methyl]-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine has been achieved by several methods. One of the most commonly used methods involves the reaction of 3-methoxyphenol with 3-bromomethylpropyl-1,2,4-oxadiazole in the presence of a base to form the intermediate product. The intermediate product is then reacted with piperidine to obtain the final product. Other methods involve the use of different starting materials and reagents.
Aplicaciones Científicas De Investigación
3-[(3-methoxyphenoxy)methyl]-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anxiolytic effects in animal models. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Propiedades
IUPAC Name |
5-[[3-[(3-methoxyphenoxy)methyl]piperidin-1-yl]methyl]-3-propyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-3-6-18-20-19(25-21-18)13-22-10-5-7-15(12-22)14-24-17-9-4-8-16(11-17)23-2/h4,8-9,11,15H,3,5-7,10,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWLCQKBQMGXCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)CN2CCCC(C2)COC3=CC=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Methoxyphenoxy)methyl]-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-hydroxy-3-(2-methylphenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone](/img/structure/B6082538.png)
![7-(2-fluoro-5-methoxybenzyl)-2-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6082539.png)

![2-[1-(2-fluorobenzyl)-4-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6082546.png)
![1-(1-piperidinyl)-3-[2-(4-thiomorpholinylmethyl)phenoxy]-2-propanol](/img/structure/B6082556.png)
![{4-[4-(trifluoromethyl)-2-pyridinyl]phenyl}methanol](/img/structure/B6082562.png)



![N-[1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-(2-thienyl)butanamide](/img/structure/B6082594.png)
![4-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6082598.png)

![2-(4-{1-[(1-ethyl-1H-imidazol-5-yl)methyl]-3-pyrrolidinyl}-1-piperidinyl)pyrimidine](/img/structure/B6082614.png)
![{4-oxo-2-[(2,4,5-trimethoxybenzylidene)hydrazono]-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6082627.png)